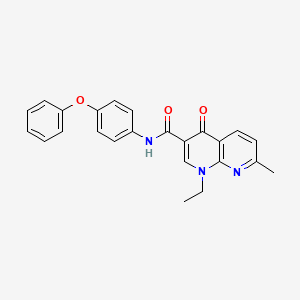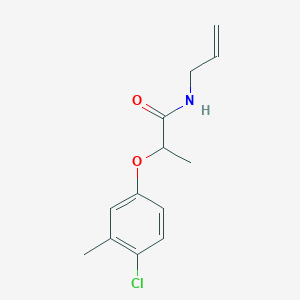
1-ethyl-7-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Übersicht
Beschreibung
1-ethyl-7-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H21N3O3 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.15829154 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Evaluation
The compound, closely related to the family of 1,8-naphthyridine derivatives, has been studied for its antibacterial properties. In research conducted by Santilli, Scotese, and Yurchenco (1975), derivatives within this chemical family were synthesized and evaluated against Escherichia coli infections in mice. Although not directly mentioned, this suggests the potential of closely related compounds in combating gram-negative bacterial infections through a pro-drug mechanism, where the active antibacterial agents do not exhibit in vitro activity but are activated within the organism (Santilli, A. A., Scotese, A., & Yurchenco, J. A., 1975).
Neuroprotective and Enzyme Inhibition
Another area of interest is the neuroprotective and enzyme inhibition capabilities of 1,8-naphthyridine derivatives. Research by de los Ríos et al. (2010) into similar compounds showed promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), exceeding the performance of many tacrine derivatives. This suggests that derivatives of 1,8-naphthyridine, including the compound , could offer significant benefits in treating neurodegenerative diseases, such as Alzheimer’s, by protecting neurons from toxic stressors (de los Ríos, C., Egea, J., Marco-Contelles, J., et al., 2010).
Anticancer Activity
Furthermore, the structural framework of 1,8-naphthyridine derivatives has been explored for its anticancer potential. Deady et al. (2005) extended previous reactions to synthesize derivatives with a wide range of substituents, finding potent cytotoxicity against various cancer cell lines. This indicates that the compound may also possess anticancer properties, worthy of further investigation for therapeutic applications (Deady, L., Rogers, M., Zhuang, L., et al., 2005).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of naphthyridine derivatives are crucial for understanding their function and optimizing their applications. The preparation of related compounds, as detailed by Kiely (1991), involves techniques that could be applicable to synthesizing the compound , providing insights into its potential chemical properties and reactions (Kiely, J., 1991).
Eigenschaften
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-(4-phenoxyphenyl)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-3-27-15-21(22(28)20-14-9-16(2)25-23(20)27)24(29)26-17-10-12-19(13-11-17)30-18-7-5-4-6-8-18/h4-15H,3H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSIDHFFSSLVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B4506345.png)
![(1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B4506355.png)

![N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide](/img/structure/B4506367.png)
![4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4506379.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide](/img/structure/B4506382.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4506384.png)
![1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B4506392.png)
![4-[methyl(4-methylphenyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4506413.png)
![1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea](/img/structure/B4506417.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B4506425.png)
![5-Hydroxy-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-en-3-one](/img/structure/B4506430.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide](/img/structure/B4506438.png)
![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4506443.png)
